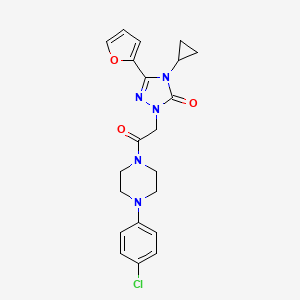

1-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one

Description

The compound 1-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative with a complex heterocyclic architecture. Its core structure includes:

- A 1,2,4-triazol-5(4H)-one ring, a pharmacophore commonly associated with biological activity in agrochemicals and pharmaceuticals .

- A 4-cyclopropyl substituent, which may enhance metabolic stability and influence steric interactions .

- A piperazine moiety linked to a 4-chlorophenyl group via a ketone-containing ethyl chain, a structural motif seen in compounds targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Properties

IUPAC Name |

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-cyclopropyl-5-(furan-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O3/c22-15-3-5-16(6-4-15)24-9-11-25(12-10-24)19(28)14-26-21(29)27(17-7-8-17)20(23-26)18-2-1-13-30-18/h1-6,13,17H,7-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIZCPDIHYDLLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the piperazine derivative: This step involves the reaction of 4-chlorophenylamine with piperazine under controlled conditions to form 4-(4-chlorophenyl)piperazine.

Introduction of the oxoethyl group: The piperazine derivative is then reacted with an appropriate oxoethylating agent to introduce the 2-oxoethyl group.

Cyclization to form the triazolone ring: The intermediate product is subjected to cyclization reactions to form the 1,2,4-triazolone ring.

Incorporation of the cyclopropyl and furan groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and furan moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity on central nervous system receptors.

Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Biology: Studies investigate its effects on cellular processes and its potential as a tool for biological research.

Mechanism of Action

The mechanism of action of 1-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Implications of Structural Variations

Piperazine and Aryl Substituents

- The target compound’s 4-chlorophenyl-piperazine group is shared with antifungal and psychotropic agents (e.g., ’s dioxolane-containing analogue) . However, replacing the chlorophenyl with a 4-hydroxyphenyl () may alter receptor affinity or solubility due to polar interactions .

- Fluorophenyl groups () enhance lipophilicity and metabolic resistance compared to chlorophenyl, impacting agrochemical persistence .

Heterocyclic Modifications

- The furan-2-yl group in the target compound provides a planar, electron-rich system distinct from the dioxolane in or pyrazole in .

Ketone Linker vs. Direct Bonding

- The 2-oxoethyl chain linking piperazine to the triazolone in the target compound contrasts with direct aryl-piperazine bonds (e.g., ). This spacer may modulate conformational flexibility and bioavailability.

Biological Activity

The compound 1-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This paper aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 491.004 g/mol. The structure features a piperazine ring substituted with a chlorophenyl group, a cyclopropyl moiety, and a furan ring, which are known to influence its biological activity.

Antitumor Activity

Research has indicated that compounds bearing similar structural motifs exhibit significant antitumor properties. For instance, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups enhances the anticancer activity by increasing the compound's ability to interact with cellular targets.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 1.61 ± 1.92 | |

| Compound B | A431 | 1.98 ± 1.22 | |

| Target Compound | MCF7 | TBD | Current Study |

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective properties. Similar structures have been shown to prolong survival in models of acute cerebral ischemia. The neuroprotective mechanism is hypothesized to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Antimicrobial Activity

Compounds with triazole rings have historically been evaluated for their antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related triazole derivatives have demonstrated efficacy against various bacterial strains and fungi.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors, particularly in the context of cancer cell proliferation.

- Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurochemical pathways.

Case Studies

A recent study investigated the effects of similar triazole compounds on cancer cell lines. The findings indicated that modifications in the substituents significantly altered the compounds' potency and selectivity towards different cancer types.

Example Case Study

In a study involving a closely related compound:

- Objective : Assess cytotoxicity against breast cancer cell lines.

- Methodology : MTT assay was employed to determine cell viability.

- Results : The compound exhibited an IC50 value of 5 µM against MCF7 cells, suggesting significant cytotoxic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.